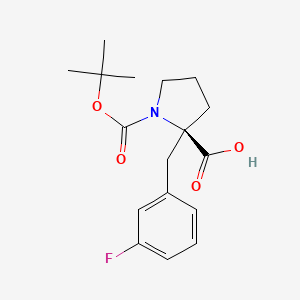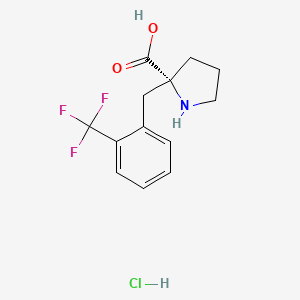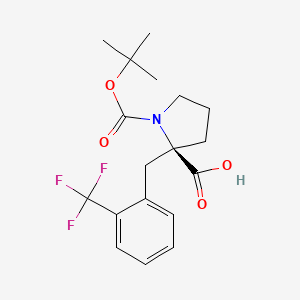
2-フルオロ-5-ホルミルフェニルボロン酸
説明
2-Fluoro-5-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BFO3 and its molecular weight is 167.93 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-5-formylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-5-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
2-フルオロ-5-ホルミルフェニルボロン酸: は、その抗菌特性について研究されています。 カンジダ・アルビカンスに対しては中等度の効果を示し、アスペルギルス・ニガーやエシェリヒア・コリ、バチルス・セレウスなどの細菌に対してはより高い活性を示しています 。この化合物の微生物増殖を阻害する能力は、新たな抗菌剤および抗真菌剤の開発のための潜在的な候補としています。
有機合成
有機合成において、このボロン酸は、さまざまな変換のための貴重な反応剤です。 リチオ化および求電子剤との反応による分子の官能基化に使用できます 。 また、ロジウム触媒による選択的共役付加反応および、潜在的な抗腫瘍剤であるキネシン紡錘体タンパク質(KSP)の阻害剤の調製にも役割を果たします .
創薬
医薬品化合物へのフッ素原子の導入は、その代謝安定性などの望ましい特性を大幅に向上させる可能性があります。2-フルオロ-5-ホルミルフェニルボロン酸は、薬剤合成の中間体として役立ち、フッ素原子の電子求引効果を利用して、分子の化学的特性に影響を与えます .
材料科学
2-フルオロ-5-ホルミルフェニルボロン酸を含むフッ素置換ボロン酸は、材料科学において重要です。 それらは、酸性度、溶解度、安定性などの特定の物理的および化学的特性のために、ポリマーの開発、蛍光体の構築、センサーに使用されます .
分析化学
この化合物は、その構造特性とさまざまな分子との錯体を形成する能力のために、分析化学で使用されます。 複雑な混合物中の分析物の検出および定量のための新しい方法の開発に使用できます .
農業研究
2-フルオロ-5-ホルミルフェニルボロン酸の農業研究における具体的な用途は、広く文書化されていませんが、ボロン酸は一般的に、植物保護および成長調節における役割で認識されています。 その安定性と反応性は、新しい農薬の開発に適した候補になります .
生化学分析
Biochemical Properties
2-Fluoro-5-formylphenylboronic acid plays a crucial role in various biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, which is essential for the coupling reaction . Additionally, the presence of the fluorine atom influences the compound’s electronic properties, making it a valuable reagent in organic synthesis .
Cellular Effects
2-Fluoro-5-formylphenylboronic acid has been shown to affect various cellular processes. It can influence cell signaling pathways and gene expression by interacting with specific enzymes and proteins. For instance, some formylphenylboronic acids have demonstrated antimicrobial activity, which is believed to be related to their ability to form cyclic isomers in solution . This interaction can disrupt cellular metabolism and inhibit the growth of microorganisms.
Molecular Mechanism
At the molecular level, 2-Fluoro-5-formylphenylboronic acid exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For example, the compound’s boronic acid group can form reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition . Additionally, the fluorine atom’s electron-withdrawing properties can enhance the compound’s reactivity, facilitating its interaction with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-formylphenylboronic acid can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. For instance, it may isomerize to form cyclic structures, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro experiments.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-formylphenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and enzyme inhibition . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Fluoro-5-formylphenylboronic acid is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s boronic acid group can participate in reactions with diols and other biomolecules, affecting their function and stability . Additionally, the fluorine atom can modulate the compound’s reactivity, impacting its role in metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-formylphenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-formylphenylboronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with enzymes in the cytoplasm or nucleus can influence cellular processes such as gene expression and signal transduction .
特性
IUPAC Name |
(2-fluoro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSWYWCEKCVQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376834 | |
| Record name | 2-Fluoro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-79-3 | |
| Record name | 2-Fluoro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352534-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















